REACTION_CXSMILES
|
C([N:3]([CH2:6][CH3:7])CC)C.C(Cl)/C=[CH:10]/[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[OH2:18]>ClCCl>[C:6]([NH2:3])(=[O:18])[CH:7]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC=CC=C1)Cl
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
poly(propyleneimine)dendrimer
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This reaction liquid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous solution of sodium carbonate and an aqueous solution of sodium chloride, and was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration, dichloromethane
|
Type
|
CUSTOM
|
Details
|
was removed by an evaporator
|
Type
|
CUSTOM
|
Details
|
The crude product was dialyzed
|
Type
|
CUSTOM
|
Details
|
reprecipitated repetitively for three times
|
Type
|
CUSTOM
|
Details
|
was dried under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
Then, a white solid was obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([N:3]([CH2:6][CH3:7])CC)C.C(Cl)/C=[CH:10]/[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[OH2:18]>ClCCl>[C:6]([NH2:3])(=[O:18])[CH:7]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC=CC=C1)Cl
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
poly(propyleneimine)dendrimer
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This reaction liquid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous solution of sodium carbonate and an aqueous solution of sodium chloride, and was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration, dichloromethane
|
Type
|
CUSTOM
|
Details
|
was removed by an evaporator
|
Type
|
CUSTOM
|
Details
|
The crude product was dialyzed
|
Type
|
CUSTOM
|
Details
|
reprecipitated repetitively for three times
|
Type
|
CUSTOM
|
Details
|
was dried under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
Then, a white solid was obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([N:3]([CH2:6][CH3:7])CC)C.C(Cl)/C=[CH:10]/[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[OH2:18]>ClCCl>[C:6]([NH2:3])(=[O:18])[CH:7]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC=CC=C1)Cl
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
poly(propyleneimine)dendrimer
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This reaction liquid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous solution of sodium carbonate and an aqueous solution of sodium chloride, and was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration, dichloromethane
|
Type
|
CUSTOM
|
Details
|
was removed by an evaporator
|
Type
|
CUSTOM
|
Details
|
The crude product was dialyzed
|
Type
|
CUSTOM
|
Details
|
reprecipitated repetitively for three times
|
Type
|
CUSTOM
|
Details
|
was dried under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
Then, a white solid was obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |